molecular formula C9H15NO2 B14332276 2-(Aziridin-1-yl)butyl prop-2-enoate CAS No. 98311-84-3

2-(Aziridin-1-yl)butyl prop-2-enoate

Katalognummer: B14332276
CAS-Nummer: 98311-84-3
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: MPZJQXYIEONSJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aziridin-1-yl)butyl prop-2-enoate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)butyl prop-2-enoate typically involves the reaction of aziridine with butyl prop-2-enoate under controlled conditions. The aziridine ring is known for its high reactivity due to the strain in the three-membered ring structure, which makes it a suitable candidate for various chemical reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aziridin-1-yl)butyl prop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Aziridin-1-yl)butyl prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Aziridin-1-yl)butyl prop-2-enoate involves its reactivity due to the strained aziridine ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Aziridin-1-yl)butyl prop-2-enoate include other aziridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the aziridine ring with the butyl prop-2-enoate moiety. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that other aziridine derivatives may not be able to achieve .

Eigenschaften

CAS-Nummer

98311-84-3

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

2-(aziridin-1-yl)butyl prop-2-enoate

InChI

InChI=1S/C9H15NO2/c1-3-8(10-5-6-10)7-12-9(11)4-2/h4,8H,2-3,5-7H2,1H3

InChI-Schlüssel

MPZJQXYIEONSJP-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC(=O)C=C)N1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.